molecular formula C8H6N2O B3048467 1,6-Naphthyridin-8-ol CAS No. 17057-00-0

1,6-Naphthyridin-8-ol

Cat. No.: B3048467
CAS No.: 17057-00-0
M. Wt: 146.15 g/mol
InChI Key: WHFQWQIDXMOZBD-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-8-ol is a heterocyclic compound that belongs to the naphthyridine family, which consists of fused pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Naphthyridin-8-ol can be synthesized through various methods, including traditional and modern synthetic approaches. One common method involves the Skraup reaction, where an aminopyridine and a glycerol derivative are heated in the presence of an oxidizing agent and sulfuric acid . Another approach is the Friedlander condensation, which involves the reaction of 2-aminopyridine with a carbonyl compound under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and efficient methods such as microwave-assisted synthesis, metal-catalyzed reactions, and multicomponent reactions. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .

Comparison with Similar Compounds

1,6-Naphthyridin-8-ol can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its specific arrangement of nitrogen atoms, which imparts unique chemical and biological properties. Its derivatives are particularly noted for their potent anticancer and antimicrobial activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and diverse reactivity make it a valuable building block for the development of new materials and therapeutic agents.

Properties

IUPAC Name

1,6-naphthyridin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-5-9-4-6-2-1-3-10-8(6)7/h1-5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFQWQIDXMOZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633800
Record name 1,6-Naphthyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17057-00-0
Record name 1,6-Naphthyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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